- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

942947-95-7 structure
Produktname:5-bromo-4-chloro-3-nitro-pyridin-2-amine
CAS-Nr.:942947-95-7
MF:C5H3BrClN3O2
MW:252.453218698502
MDL:MFCD11110693
CID:69616
PubChem ID:45480236
5-bromo-4-chloro-3-nitro-pyridin-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Amino-5-bromo-4-chloro-3-nitropyridine
- 5-Bromo-4-chloro-3-nitro-2-pyridinamine
- 5-Bromo-4-chloro-3-nitropyridin-2-amine
- 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE
- PubChem19503
- BLGCPXIDEMLKMS-UHFFFAOYSA-N
- PB28233
- EN000414
- AM804585
- BC004449
- ST2416405
- AB0027792
- W9670
- 947A957
- 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA
- 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)
- 5-bromo-4-chloro-3-nitro-pyridin-2-amine
- 942947-95-7
- DB-002094
- CS-0019371
- AKOS015854980
- DTXSID70670259
- MFCD11110693
- J-507907
- DS-12763
- AKOS025395613
- SY097004
- EN300-137053
- SCHEMBL208151
-
- MDL: MFCD11110693
- Inchi: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)
- InChI-Schlüssel: BLGCPXIDEMLKMS-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O
Berechnete Eigenschaften
- Genaue Masse: 250.91000
- Monoisotopenmasse: 250.91
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 188
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 2
- Oberflächenladung: 0
- Topologische Polaroberfläche: 84.7
- XLogP3: 2.2
Experimentelle Eigenschaften
- Dichte: 2.020
- Siedepunkt: 338.37 °C at 760 mmHg
- Flammpunkt: 338.37 °C at 760 mmHg
- Brechungsindex: 1.689
- PSA: 84.73000
- LogP: 3.09230
5-bromo-4-chloro-3-nitro-pyridin-2-amine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
5-bromo-4-chloro-3-nitro-pyridin-2-amine Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
5-bromo-4-chloro-3-nitro-pyridin-2-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137053-5.0g |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 5.0g |
$206.0 | 2023-02-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53490-1g |
5-Bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 1g |
¥136.0 | 2023-09-08 | |
eNovation Chemicals LLC | D495202-10G |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 10g |
$130 | 2024-05-23 | |
Enamine | EN300-137053-2.5g |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 2.5g |
$113.0 | 2023-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089076-5g |
5-Bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 5g |
¥633.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-5g |
5-bromo-4-chloro-3-nitro-pyridin-2-amine |
942947-95-7 | 97% | 5g |
1007.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-200mg |
5-bromo-4-chloro-3-nitro-pyridin-2-amine |
942947-95-7 | 97% | 200mg |
111.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D495202-5G |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 97% | 5g |
$95 | 2024-05-23 | |
abcr | AB443821-25 g |
2-Amino-5-bromo-4-chloro-3-nitropyridine; . |
942947-95-7 | 25g |
€746.40 | 2023-04-22 | ||
Enamine | EN300-137053-0.1g |
5-bromo-4-chloro-3-nitropyridin-2-amine |
942947-95-7 | 0.1g |
$48.0 | 2023-02-15 |
5-bromo-4-chloro-3-nitro-pyridin-2-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; < 10 °C; 15 min, 5 - 10 °C; 55 °C
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development CandidateJournal of Medicinal Chemistry, 2010, 53(14), 5213-5228,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 2.5 h, 40 °C; 40 °C → rt
1.2 Reagents: Water ; neutralized, cooled
1.2 Reagents: Water ; neutralized, cooled
Referenz
- 2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C
Referenz
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid LeukemiaJournal of Medicinal Chemistry, 2012, 55(20), 8721-8734,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide ; pH 7
1.2 Reagents: Sodium hydroxide ; pH 7
Referenz
- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C
Referenz
- Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; -5 °C
1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonia ; pH 7.3
1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonia ; pH 7.3
Referenz
- Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitorEuropean Journal of Medicinal Chemistry, 2016, 117, 19-32,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 15 min, -10 °C
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
Referenz
- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
- Preparation of imidazopyridine derivative as protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; rt; 2.5 h, 40 °C
Referenz
- 2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation, United States, , ,
5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials
- 5-Bromo-4-chloropyridin-2-amine
- 2-Amino-4-chloro-3-nitropyridine
- 2-Pyridinamine, 5-bromo-4-chloro-N-nitro-
5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products
5-bromo-4-chloro-3-nitro-pyridin-2-amine Verwandte Literatur
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942947-95-7)5-bromo-4-chloro-3-nitro-pyridin-2-amine

Reinheit:99%/99%
Menge:25g/100g
Preis ($):222.0/743.0